NDICHex

Catalog No.
S3397425
CAS No.
173409-43-3
M.F
C26H26N2O4
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDICHex

CAS Number

173409-43-3

Product Name

NDICHex

IUPAC Name

6,13-dicyclohexyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C26H26N2O4/c29-23-17-11-13-19-22-20(26(32)28(25(19)31)16-9-5-2-6-10-16)14-12-18(21(17)22)24(30)27(23)15-7-3-1-4-8-15/h11-16H,1-10H2

InChI Key

XWDVNWORIROXKG-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6CCCCC6)C2=O

N,N′-bis(cyclohexyl)naphthalene diimide, commonly referred to as NDICHex, is a prominent compound in the field of organic semiconductors. It is characterized by its chemical formula C26H26N2O4 and a molecular weight of 442.50 g/mol. The structure of NDICHex features two cyclohexyl groups attached to a naphthalene diimide core, which contributes to its unique electronic properties. This compound is particularly noted for its high electron mobility and stability, making it suitable for applications in organic field-effect transistors and other electronic devices .

Typical of naphthalene diimide derivatives. These reactions often involve modifications to the imide nitrogen atoms or the naphthalene ring itself. For instance, NDICHex can undergo nucleophilic substitutions where the nitrogen atoms are targeted, leading to the formation of new derivatives with varying alkyl substituents. Additionally, NDICHex can participate in cross-coupling reactions, which are essential for synthesizing more complex organic structures .

The synthesis of NDICHex typically involves several steps:

  • Formation of Naphthalene Diimide Core: The process begins with the synthesis of naphthalene diimide from naphthalene derivatives.
  • Introduction of Cyclohexyl Groups: Cyclohexyl substituents are introduced through nucleophilic substitution reactions on the nitrogen atoms of the diimide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

These methods allow for the efficient production of NDICHex while maintaining control over its structural integrity .

NDICHex has a variety of applications primarily in electronic materials due to its excellent charge transport properties. Key applications include:

  • Organic Field-Effect Transistors: It serves as an active layer in organic transistors, where its high electron mobility enhances device performance.
  • Organic Photovoltaics: NDICHex can be utilized in solar cells, contributing to improved efficiency through effective charge separation and transport.
  • Sensors: Its electronic properties make it suitable for use in chemical sensors and biosensors .

Studies on the interactions of NDICHex with other compounds reveal insights into its charge transport mechanisms and stability under various conditions. Interaction studies often focus on:

  • Charge Carrier Mobility: Research indicates that NDICHex exhibits high charge carrier mobility compared to other naphthalene diimide derivatives, making it a favorable choice for electronic applications.
  • Molecular Packing: The arrangement of NDICHex molecules affects their electronic properties, with studies highlighting how different packing configurations can optimize performance .

NDICHex shares structural similarities with several other naphthalene diimide derivatives. Here’s a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
N,N′-bis(hexyl)naphthalene diimide (NDI-Hex)Contains hexyl groups instead of cyclohexylLower electron mobility than NDICHex
N,N′-bis(butyl)naphthalene diimide (NDI-But)Features butyl groupsExhibits good solubility but lower stability
N,N′-bis(cyclopentyl)naphthalene diimide (NDI-CPen)Contains cyclopentyl groupsSimilar mobility but different thermal properties
N,N′-bis(phenyl)naphthalene diimide (NDI-Ph)Phenyl groups attachedHigher stability but lower charge transport efficiency

NDICHex stands out due to its combination of high electron mobility and thermal stability, making it particularly suitable for advanced electronic applications .

XLogP3

4.7

Dates

Modify: 2023-08-19

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